molecular formula C20H12Cl2N2OS B2802518 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313528-50-6

3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2802518
CAS No.: 313528-50-6
M. Wt: 399.29
InChI Key: KYJRLLTXXRBHRF-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a naphthalene group. Its synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with 2-amino-4-(naphthalen-2-yl)thiazole under basic conditions (e.g., triethylamine in CH₂Cl₂) .

Properties

IUPAC Name

3,5-dichloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-16-8-15(9-17(22)10-16)19(25)24-20-23-18(11-26-20)14-6-5-12-3-1-2-4-13(12)7-14/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJRLLTXXRBHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-(naphthalen-2-yl)thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and physicochemical properties of 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide and related compounds:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Spectral Data (IR, NMR) Source/Reference
3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide C₂₀H₁₂Cl₂N₂OS Naphthalen-2-yl, 3,5-Cl₂ on benzamide Not reported Likely IR: ~1605 cm⁻¹ (C=O stretch); NMR: aromatic protons at δ 7.2–8.5 ppm (estimated)
3,5-Dichloro-N-(thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS Simple thiazole, no naphthalene Not reported Synthesized via 3,5-dichlorobenzoyl chloride + 2-aminothiazole; similar IR/NMR to parent
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 5-Cl-thiazole, 2,4-F₂ on benzamide Not reported IR: C=O ~1663 cm⁻¹; NMR: δ 7.36–8.35 ppm (aromatic); H-bonding in crystal structure
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)-3,4-dichlorobenzamide C₂₀H₁₇Cl₂N₃O₂S Morpholinomethyl, pyridin-3-yl on thiazole Not reported HRMS confirmed molecular ion; ¹H NMR: δ 2.5–8.5 ppm (complex aromatic/morpholine signals)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide C₂₃H₁₈N₄O₂S Thiadiazole with acetylpyridine, phenyl 290 IR: 1679, 1605 cm⁻¹ (dual C=O); ¹H NMR: δ 2.49 (CH₃), 7.47–8.39 ppm (aromatic)

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Naphthalene vs.
  • Halogenation: The 3,5-dichloro substitution on the benzamide core (target compound and ) introduces strong electron-withdrawing effects, which may influence reactivity and binding affinity compared to non-halogenated (e.g., compound 4g in ) or fluorinated analogs (e.g., ).
  • Heterocyclic Diversity : Thiadiazole derivatives (e.g., ) exhibit higher thermal stability (mp 290°C) due to extended conjugation, contrasting with thiazole-based compounds (mp typically <200°C in ).
Spectral and Crystallographic Features
  • IR Spectroscopy : All benzamide derivatives exhibit strong C=O stretches (~1600–1680 cm⁻¹), with dual carbonyl peaks in thiadiazole derivatives () due to acetyl/pyridine substituents.
  • Hydrogen Bonding : The fluorinated analog () forms intermolecular N–H···N and C–H···F bonds, stabilizing its crystal lattice, whereas naphthalene-containing compounds may rely on π-π stacking for solid-state stability.

Biological Activity

3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be represented as follows:

C15H12Cl2N2S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{S}

This structure features a benzamide core with dichloro substitutions and a thiazole ring linked to a naphthalene moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing significant interactions with biological systems. Key areas of research include:

  • Antimicrobial Activity : Thiazole derivatives are known for their antibacterial properties. Research indicates that 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide exhibits inhibitory effects on specific bacterial enzymes, suggesting potential as an antibacterial agent .
  • Anticancer Properties : Several studies have investigated the compound's cytotoxic effects on cancer cell lines. It has been shown to induce apoptosis in cancer cells, with mechanisms involving the modulation of cell signaling pathways related to growth and survival .

The mechanisms through which 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. For instance, it has been reported to inhibit bacterial enzymes critical for cell wall synthesis.
  • Cell Signaling Modulation : It influences key signaling pathways involved in inflammation and apoptosis. This modulation can lead to reduced inflammatory responses and enhanced cancer cell death .
  • Gene Expression Regulation : The compound affects the expression of genes associated with cell cycle regulation and apoptosis, contributing to its anticancer activity .

Antimicrobial Studies

A study conducted on various thiazole derivatives indicated that compounds similar to 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, highlighting their potential as antimicrobial agents.

CompoundMIC (µg/mL)Target Bacteria
3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide32E. coli
Similar Thiazole Derivative16S. aureus

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., A431 and HT29) demonstrated that this compound significantly inhibited cell proliferation, with IC50 values indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism
A43110Apoptosis induction
HT298Cell cycle arrest

Case Studies

One notable case study involved the treatment of patients with tumors expressing specific targets responsive to thiazole derivatives. Patients receiving a regimen including this compound showed improved survival rates compared to those on standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling a thiazol-2-amine derivative with a benzoyl chloride precursor. For example, 5-chlorothiazol-2-amine can react with 3,5-dichlorobenzoyl chloride in pyridine under stirring at room temperature, followed by purification via chromatography and recrystallization from methanol . Key factors include solvent choice (e.g., pyridine for amide bond formation), stoichiometric control, and post-reaction neutralization with NaHCO₃ to remove excess acid.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., aromatic protons from naphthalene and thiazole moieties) and amide bond formation .
  • Mass spectrometry : Verify molecular weight (e.g., via ESI-MS) to ensure no side products or degradation .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What reaction conditions are critical for avoiding side products during synthesis?

  • Methodological Answer : Control temperature (room temperature for coupling reactions), solvent polarity (pyridine or DMF for solubility), and reaction time (overnight stirring for completion). Excess benzoyl chloride or poor stoichiometry can lead to diacylation byproducts, which require careful column chromatography for removal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) can determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice). For example, N–H⋯N hydrogen bonds between thiazole and benzamide groups may form centrosymmetric dimers . Refinement parameters (R factor < 0.05) ensure accuracy .

Q. What strategies are recommended for analyzing its potential enzyme inhibition (e.g., PFOR enzyme)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock to predict binding affinity to the PFOR active site, focusing on interactions between the dichlorophenyl group and hydrophobic pockets .
  • In vitro assays : Measure IC₅₀ values via spectrophotometric monitoring of PFOR activity reduction in anaerobic conditions .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Methodological Answer : Systematically modify substituents (e.g., replacing chlorine with methoxy groups) and compare bioactivity. For example:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate selectivity .

Q. What intermolecular interactions dominate its crystal packing?

  • Methodological Answer : Non-covalent interactions such as C–H⋯O/F hydrogen bonds and π-π stacking between naphthalene rings can stabilize the crystal lattice. Synchrotron data collection (e.g., at 173 K) enhances resolution for detecting weak interactions .

Contradictions and Validation

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Differences may arise from assay conditions (e.g., aerobic vs. anaerobic environments for PFOR inhibition) or cell line variability. Validate via:

  • Dose-response curves : Establish reproducibility across multiple replicates .
  • Mechanistic studies : Use Western blotting or qPCR to confirm target modulation (e.g., apoptosis markers for anticancer activity) .

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